molecular formula C10H14BrN B3285663 1-(3-Bromophenyl)-2-methylpropan-2-amine CAS No. 808769-14-4

1-(3-Bromophenyl)-2-methylpropan-2-amine

Cat. No. B3285663
M. Wt: 228.13 g/mol
InChI Key: VUJANHVNFQTFTH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-methylpropan-2-amine, also known as 1-Bromo-2-methylpropane, is an organic compound containing an amine group and a bromine atom. It is a colorless liquid with a boiling point of 64°C and a melting point of -5°C. It has a low vapor pressure and is insoluble in water. 1-Bromo-2-methylpropane is often used as a reagent in organic synthesis, and has a wide range of applications in the pharmaceutical, biochemistry, and materials science fields.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Bromobiphenyl Compounds : A study by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcasing the importance of brominated compounds in pharmaceutical synthesis Qiu, Gu, Zhang, & Xu, 2009.

Degradation and Environmental Considerations

  • Degradation of Nitrogen-containing Hazardous Compounds : Advanced oxidation processes are effective for mineralizing nitrogen-containing compounds, indicating the environmental significance of managing such substances. Bhat and Gogate (2021) review these processes, highlighting the importance of degradation studies for environmental safety Bhat & Gogate, 2021.

Biodegradation and Environmental Microbiology

  • Catabolism by Pseudomonas Species : The review by Luengo and Olivera (2020) discusses the ability of Pseudomonas species to degrade biogenic amines, emphasizing the biotechnological potential of microbes in detoxifying environments contaminated with nitrogenous organic compounds Luengo & Olivera, 2020.

CO2 Capture and Environmental Chemistry

  • Carbon Dioxide Capture Using Liquid Absorption Methods : A comprehensive review by Ochedi et al. (2020) explores liquid absorption methods for CO2 capture, where amines play a crucial role. This reflects the importance of chemical research in addressing climate change through innovative technologies Ochedi, Yu, Yu, Liu, & Hussain, 2020.

Safety And Hazards

The safety data sheet for a similar compound, “3-(3-bromophenyl)-1H-pyrazole”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJANHVNFQTFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-methylpropan-2-amine

Synthesis routes and methods

Procedure details

A solution of N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide (Preparation 17) (32.0 g, 105 mmol), thiourea (9.60 g, 126 mmol) and acetic acid (50 mL) in ethanol (250 mL) was heated to reflux overnight. The reaction mixture was cooled to room temperature and filtered, the filtrate was concentrated in vacuo and basified using aqueous sodium hydroxide solution (1M, 450 mL). The product was extracted with dichloromethane (2×500 mL) and the combined organics washed with brine (50 mL), dried (sodium sulfate) and the solvent removed in vacuo to afford the title compound as a black oil (23 g).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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